(R)-3-Amino-4-(3-chlorophenyl)butanoic acid

Description

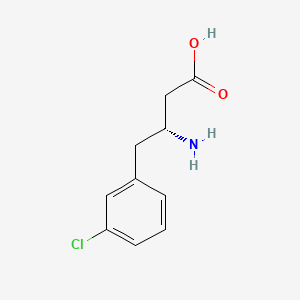

(R)-3-Amino-4-(3-chlorophenyl)butanoic acid is a chiral β-amino acid derivative featuring a 3-chlorophenyl substituent at the fourth carbon of the butanoic acid backbone. Its stereochemistry (R-configuration) and aromatic substitution pattern influence its physicochemical properties and biological interactions. This compound is structurally related to γ-aminobutyric acid (GABA) analogs, which are pivotal in neurotransmitter research and drug development.

Properties

IUPAC Name |

(3R)-3-amino-4-(3-chlorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIJTZNQNXPKGN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420713 | |

| Record name | (R)-3-AMINO-4-(3-CHLOROPHENYL)BUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785038-49-5 | |

| Record name | (R)-3-AMINO-4-(3-CHLOROPHENYL)BUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(3-chlorophenyl)butanoic acid typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a precursor compound, such as a β-keto ester, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol, and a chiral rhodium or ruthenium catalyst.

Industrial Production Methods

Industrial production of ®-3-Amino-4-(3-chlorophenyl)butanoic acid may involve large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(3-chlorophenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

(R)-3-Amino-4-(3-chlorophenyl)butanoic acid serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for the modification and development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

The compound has been studied for its effects on biological systems, particularly its interaction with enzymes and receptors. Notable applications include:

- Enzyme Inhibition : Research indicates that it can inhibit glutathione S-transferase, suggesting potential applications in cancer treatment by enhancing chemotherapeutic efficacy.

- Neuroscience : It interacts with neurotransmitter systems, particularly the glutamatergic system, influencing cognitive functions such as learning and memory.

Medicine

Investigations into the therapeutic properties of this compound have revealed its potential as a precursor in drug development. Its modulation of biochemical pathways positions it as a candidate for treating various neurological disorders.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry evaluated the inhibitory effects of this compound on glutathione S-transferase. The findings demonstrated that this compound could enhance the effectiveness of certain chemotherapeutic agents by inhibiting detoxification pathways, thereby increasing drug bioavailability.

Case Study 2: Neurotransmitter Modulation

Research conducted at a leading neuroscience institute explored the effects of this compound on synaptic transmission. The results indicated that this compound could enhance synaptic plasticity, suggesting potential applications in cognitive enhancement therapies.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(3-chlorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting downstream biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table summarizes key structural analogs, highlighting differences in substituents, stereochemistry, and molecular properties:

Notes:

- *CAS 270596-38-8 corresponds to the (S)-enantiomer hydrochloride of 3-Amino-4-(3-chlorophenyl)butanoic acid; the (R)-form is inferred based on stereochemical analogs .

- Purity data sourced from commercial catalogs (e.g., Combi-Blocks, PI Chemicals) reflect typical synthesis challenges for chiral compounds .

Stereochemical and Functional Group Comparisons

- Stereochemistry: The (R)-configuration distinguishes this compound from its (S)-enantiomer (e.g., CAS 270596-38-8), which may exhibit divergent receptor binding or metabolic pathways. For instance, (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride is marketed at 98% purity, suggesting higher demand or synthetic accessibility for this enantiomer .

- Heterocyclic vs.

- Acid/Protecting Group Variations :

Physicochemical and Commercial Considerations

- Molecular Weight : Ranges from ~197 (fluorophenyl) to >270 (benzothienyl derivatives), influencing membrane permeability and bioavailability.

- Pricing: Higher purity grades (e.g., 98% for (S)-isomers) command premium pricing (e.g., JPY 38,700/g for 95% 3-Amino-5-hydroxybenzoic acid hydrochloride in ), reflecting synthesis complexity .

Biological Activity

(R)-3-Amino-4-(3-chlorophenyl)butanoic acid, also known as (R)-baclofen, is a chiral amino acid derivative that has garnered attention for its diverse biological activities, particularly in the context of neuropharmacology. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C10H13ClNO2

- Molecular Weight : 213.66 g/mol

- Structure : Contains a 3-chlorophenyl group, which contributes to its unique biological properties.

This compound primarily acts as a modulator of neurotransmitter systems. It is known to interact with GABA_B receptors, functioning as an agonist. This interaction leads to the inhibition of neurotransmitter release and modulation of synaptic transmission, which is crucial for its therapeutic effects in various neurological conditions .

Table 1: Comparison of Agonist Potency

| Compound | Agonist Potency (pEC50) |

|---|---|

| SKF-97541 | Highest |

| GABA | Moderate |

| (R)-Baclofen | Lower than GABA |

| (RS)-4-amino-3-(5-chloro-2-thienyl)butanoic acid | Lower than (R)-baclofen |

Neurological Disorders

This compound has been extensively studied for its potential in treating various neurological disorders:

- Spasticity Management : It is clinically used to manage spasticity due to multiple sclerosis and spinal cord injuries.

- Epilepsy : Research indicates potential anticonvulsant properties, making it a candidate for managing epilepsy .

- Neurodegenerative Diseases : Studies suggest its role in preventing neurodegeneration in conditions like Alzheimer’s disease and Huntington’s chorea by inhibiting kynurenine-3-hydroxylase, an enzyme involved in the metabolic pathway linked to these diseases .

Research Findings

Recent studies have highlighted the compound's multifaceted biological activities:

- Neurotransmitter Modulation : As a GABA_B receptor agonist, it exhibits muscle relaxant properties and reduces neuronal excitability, which can alleviate symptoms associated with hyperactivity in neurological disorders .

- Antimicrobial Activity : While primarily recognized for its neurological applications, some derivatives have shown antimicrobial properties. For instance, conjugates formed with various amino acids demonstrated enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

- Cytotoxic Properties : In vitro studies have assessed the cytotoxic effects of this compound derivatives against cancer cell lines, indicating potential anticancer applications .

Case Studies

Several case studies illustrate the therapeutic efficacy of this compound:

- Case Study 1 : A clinical trial involving patients with multiple sclerosis showed significant improvement in spasticity scores when treated with baclofen compared to placebo controls.

- Case Study 2 : In a cohort study on patients with epilepsy, those treated with (R)-baclofen experienced fewer seizures and improved quality of life metrics compared to those on standard antiepileptic drugs.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling (R)-3-Amino-4-(3-chlorophenyl)butanoic acid in laboratory settings?

- Methodological Answer : Adhere to GHS hazard classifications: wear PPE (gloves, goggles) to avoid skin/eye contact (H315, H319) and work in a fume hood to prevent inhalation (H335). First-aid measures include rinsing affected areas with water and consulting a physician . Store at 2–8°C in a dry environment to maintain stability .

Q. How can enantiomeric purity (≥99%) of this compound be verified during synthesis?

- Methodological Answer : Use chiral HPLC with a polar stationary phase (e.g., amylose or cellulose derivatives) and a mobile phase optimized for resolution. Compare retention times with racemic standards. Enantiomeric excess (E.E.) ≥99% is achievable via asymmetric hydrogenation or enzymatic resolution, as demonstrated in Boc-protected analogs .

Q. What are the key spectroscopic techniques for structural characterization of this compound?

- Methodological Answer : Combine - and -NMR to confirm the stereochemistry (R-configuration) and aromatic substitution pattern (3-chlorophenyl group). Mass spectrometry (ESI-MS) validates molecular weight (), while FT-IR identifies functional groups (e.g., carboxylic acid at ~1700 cm, amine at ~3300 cm) .

Advanced Research Questions

Q. How does the 3-chlorophenyl substituent influence binding affinity to pharmacological targets like the FFA2 receptor?

- Methodological Answer : The 3-chlorophenyl group enhances lipophilicity and steric effects, potentially improving receptor interaction. Comparative studies using analogs (e.g., 3-fluorophenyl or trifluoromethyl derivatives) in radioligand binding assays can quantify affinity shifts. Molecular docking simulations further elucidate steric and electronic contributions .

Q. What synthetic challenges arise in scaling up this compound, and how are they addressed?

- Methodological Answer : Key challenges include maintaining enantiopurity during large-scale crystallization and minimizing racemization under acidic/basic conditions. Use of Boc- or Fmoc-protecting groups (e.g., Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid) stabilizes the amine during synthesis, followed by mild deprotection (TFA for Boc, piperidine for Fmoc) .

Q. What strategies improve aqueous solubility for in vivo studies without compromising bioactivity?

- Methodological Answer : Derivatization via salt formation (e.g., hydrochloride) or PEGylation increases solubility. Alternatively, prodrug approaches (e.g., methyl ester precursors like MeCATPB) enhance bioavailability, with enzymatic hydrolysis releasing the active compound in target tissues .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer : Standardize assay conditions (pH, temperature, cell lines) and validate purity via orthogonal methods (HPLC, chiral GC). Contradictions may arise from racemic impurities; re-test batches with confirmed E.E. ≥99% and compare with literature data using rigorous statistical analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.